ERBIUM ACETATE TETRAHYDRATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erbium acetate tetrahydrate (EAT) is an inorganic compound composed of erbium, oxygen, and carbon. It is a white, crystalline solid with a molecular weight of 472.6 g/mol. It is used in a variety of laboratory and industrial applications, including catalytic hydrogenation, electrochemistry, and as a reagent for the synthesis of organic compounds. It is also used in the production of optical materials, such as laser crystals and optical fibers.

科学的研究の応用

Formation and Characterization of Erbium Oxide : Erbium acetate tetrahydrate decomposes to form erbium oxide (Er2O3) at high temperatures. This oxide has been characterized for its catalytic activity, particularly in the decomposition of acetone to methane and isobutene (Hussein, 2001).

Impact on Crystallization of Yttrium Fluorosilicate Glass Ceramics : The presence of erbium ions influences the crystallization process of yttrium fluorosilicate glass ceramics, affecting nucleation and the development of ceramic structures (Riahi et al., 2020).

Thermal Decomposition Research : this compound has been studied to understand the kinetics of decomposition, particularly in the context of thermal desorption spectroscopy (Gabis et al., 2003).

Medical Applications : Erbium compounds, including erbium acetate, have been explored for medical applications such as synoviorthesis, a treatment method for joint conditions in rheumatoid arthritis (Gumpel et al., 1979).

Erbium Fiber Lasers : Research has been conducted on erbium 3 µm fiber lasers, emphasizing their potential in scientific research and medical applications (Pollnan & Jackson, 2001).

Synthesis of Erbium Complexes : Erbium acetate has been used in the synthesis of unsymmetrical complexes, contributing to studies on their spectral properties (Galanin et al., 2011).

Spectroscopic Properties and Judd-Ofelt Theory Analysis : The spectroscopic properties of erbium chelates, including erbium acetate, have been analyzed using Judd-Ofelt theory, which is crucial in understanding photoluminescence characteristics (Wang et al., 2005).

Safety and Hazards

作用機序

Target of Action

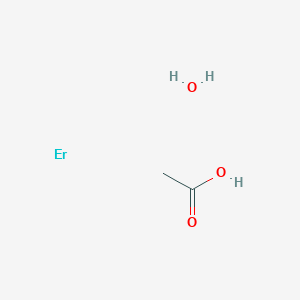

Erbium Acetate Tetrahydrate is a compound with the proposed chemical formula of Er(CH3COO)3 It is known to be used in the synthesis of optical materials , suggesting that its targets could be related to light absorption and emission processes.

Mode of Action

It is known that the compound can undergo thermal decomposition . At 90°C, the tetrahydrate of erbium (III) acetate decomposes to give a proposed anhydride . Continued heating leads to further transformations, with the formation of ketene at 310°C .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, the compound undergoes thermal decomposition at specific temperatures . Other environmental factors that could influence the compound’s action, efficacy, and stability are currently unknown and require further investigation.

特性

IUPAC Name |

acetic acid;erbium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Er.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQFFEKZJRJDCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.O.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ErO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-57-6 |

Source

|

| Record name | Acetic acid, erbium(3+) salt, tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What spectroscopic data is available for erbium acetate tetrahydrate, and what does it tell us about the compound's structure?

A1: The research paper [] likely delves into the spectroscopic analysis of this compound single crystals. While the abstract doesn't provide specific data points, this type of investigation typically utilizes techniques like:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)